Cas no 625448-04-6 (5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a)

5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a 化学的及び物理的性質
名前と識別子
-
- 5-O-demethyl-4''''-deoxy-4''''-(formylamino)-Avermectin A1a
- Avermectin A1a, 5-O-demethyl-4''-deoxy-4''-(formylamino)- (9CI)
- 5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a
- DTXSID201029457
- FAB 1a
- NS00067310
- 625448-04-6
-
- インチ: 1S/C49H73NO14/c1-11-26(2)44-29(5)17-18-48(64-44)23-35-20-34(63-48)16-15-28(4)43(27(3)13-12-14-33-24-57-46-42(52)30(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-10)45(32(8)59-40)62-39-21-37(55-9)41(50-25-51)31(7)58-39/h12-15,17-19,25-27,29,31-32,34-46,52,54H,11,16,20-24H2,1-10H3,(H,50,51)/b13-12+,28-15+,33-14+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+/m0/s1
- InChIKey: CTOLTUCVXLWGDP-AUUJYYFLSA-N
- ほほえんだ: O1CC2=CC=C[C@H](C)[C@@H](C(C)=CC[C@@H]3C[C@@H](C[C@]4(C=C[C@H](C)[C@@H]([C@@H](C)CC)O4)O3)OC([C@@H]3C=C(C)[C@H]([C@@H]1[C@]32O)O)=O)O[C@H]1C[C@@H]([C@H]([C@H](C)O1)O[C@H]1C[C@@H]([C@H]([C@H](C)O1)NC=O)OC)OC |c:2,t:4,10|
計算された属性
- せいみつぶんしりょう: 899.50310600g/mol
- どういたいしつりょう: 899.50310600g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 14
- 重原子数: 64
- 回転可能化学結合数: 9
- 複雑さ: 1800
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 20
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 179Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 982.4±65.0 °C(Predicted)
- 酸性度係数(pKa): 12.42±0.70(Predicted)
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D722020-0.5mg |
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a |
625448-04-6 | 0.5mg |
$ 315.00 | 2022-06-05 | ||
TRC | D722020-1mg |
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a |
625448-04-6 | 1mg |
$712.00 | 2023-05-18 | ||
TRC | D722020-2.5mg |
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a |
625448-04-6 | 2.5mg |
$1590.00 | 2023-05-18 | ||
TRC | D722020-25mg |
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a |
625448-04-6 | 25mg |
$ 9200.00 | 2023-09-07 | ||
TRC | D722020-.5mg |
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a |
625448-04-6 | 5mg |
$385.00 | 2023-05-18 | ||
TRC | D722020-5mg |
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a |
625448-04-6 | 5mg |
$3008.00 | 2023-05-18 |
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a 関連文献
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1aに関する追加情報
Introduction to 5-O-Demethyl-4''-Deoxy-4''-(Formylamino)-Avermectin A1a (CAS No. 625448-04-6)
5-O-Demethyl-4''-Deoxy-4''-(Formylamino)-Avermectin A1a, with the CAS number 625448-04-6, is a structurally modified derivative of avermectin, a widely studied and utilized class of anthelmintic and insecticidal compounds. This compound has garnered significant attention in recent years due to its enhanced biological activity and potential applications in both agricultural and medical fields. This article provides a comprehensive overview of the chemical structure, synthesis, biological activity, and recent research developments related to this compound.
Chemical Structure and Synthesis
The chemical structure of 5-O-Demethyl-4''-Deoxy-4''-(Formylamino)-Avermectin A1a is characterized by the presence of a formylamino group at the 4'' position and the absence of a methyl group at the 5-O position. These modifications significantly alter the physicochemical properties and biological activity of the molecule compared to its parent compound, avermectin. The synthesis of this compound typically involves a multi-step process, starting from the natural product avermectin B1a, which is then subjected to selective demethylation and formylation reactions.
Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing 5-O-Demethyl-4''-Deoxy-4''-(Formylamino)-Avermectin A1a. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a novel one-pot synthesis method that significantly reduces the number of steps and improves the overall yield. This method involves the use of a palladium-catalyzed cross-coupling reaction followed by selective oxidation, providing a more environmentally friendly and cost-effective approach to synthesis.
Biological Activity
5-O-Demethyl-4''-Deoxy-4''-(Formylamino)-Avermectin A1a exhibits potent anthelmintic and insecticidal properties, making it a valuable candidate for various applications. The formylamino modification at the 4'' position enhances its binding affinity to glutamate-gated chloride channels (GluCl), which are crucial targets for avermectins in parasitic worms and insects. This increased binding affinity results in more effective disruption of nerve signal transmission, leading to paralysis and death of the target organisms.
A study published in PLOS Neglected Tropical Diseases in 2021 evaluated the efficacy of 5-O-Demethyl-4''-Deoxy-4''-(Formylamino)-Avermectin A1a against various parasitic nematodes, including those responsible for diseases such as river blindness (Onchocerca volvulus) and lymphatic filariasis (Wuchereria bancrofti). The results showed that this compound was highly effective at low concentrations, demonstrating its potential as a next-generation anthelmintic agent.
In addition to its anthelmintic properties, 5-O-Demethyl-4''-Deoxy-4''-(Formylamino)-Avermectin A1a has also shown promise as an insecticide. Research conducted by the Department of Entomology at Purdue University in 2023 found that this compound effectively controlled several economically important insect pests, including aphids, whiteflies, and spider mites. The study highlighted its low toxicity to non-target organisms and reduced environmental impact compared to conventional insecticides.
Clinical Applications
The potential clinical applications of 5-O-Demethyl-4''-Deoxy-4''-(Formylamino)-Avermectin A1a are an area of active research. While avermectins have been used for decades in veterinary medicine, their use in human medicine has been limited due to concerns about safety and efficacy. However, recent studies have shown that modified avermectins like 5-O-Demethyl-4''-Deoxy-4''-(Formylamino)-Avermectin A1a may offer improved safety profiles while maintaining or even enhancing therapeutic effects.
A clinical trial conducted by the National Institutes of Health (NIH) in 2022 evaluated the safety and efficacy of 5-O-Demethyl-4''-Deoxy-4''-(Formylamino)-Avermectin A1a in treating onchocerciasis (river blindness). The trial involved over 300 participants from endemic regions in Africa and South America. Preliminary results indicated that the compound was well-tolerated with no serious adverse effects reported. Moreover, it demonstrated high efficacy in reducing microfilarial loads, suggesting its potential as an alternative or complementary treatment option.
Environmental Impact
The environmental impact of pesticides is a critical consideration in their development and application. Research on 5-O-Demethyl-4''-Deoxy-4''-(Formylamino)-Avermectin A1a has shown that it has a lower environmental footprint compared to many conventional pesticides. Studies conducted by the Environmental Protection Agency (EPA) in 2023 found that this compound has minimal toxicity to non-target organisms such as bees, birds, and aquatic life. Additionally, it degrades rapidly in soil and water, reducing the risk of long-term environmental contamination.
A study published in Environmental Science & Technology Letters in 2023 investigated the fate and transport of 5-O-Demethyl-4''-Deoxy-4''-(Formylamino)-Avermectin A1a in agricultural ecosystems. The results showed that it primarily degrades through microbial activity within days under typical soil conditions. This rapid degradation helps minimize its persistence in the environment and reduces potential risks to human health.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 5-O-Demethyl-4''-Deoxy-4''-(Formylamino)-Avermectin A1a holds great promise for advancing both agricultural practices and medical treatments. Its enhanced biological activity, improved safety profile, and reduced environmental impact make it an attractive candidate for further development. Future studies should focus on optimizing its formulation for various applications, conducting long-term safety assessments, and exploring its potential synergistic effects with other compounds.
In conclusion, 5-O-Demethyl-4''-Deoxy-4''-(Formylamino)-Avermectin A1a (CAS No. 625448-04-6) represents a significant advancement in the field of chemically modified avermectins. Its unique chemical structure confers enhanced biological activity while maintaining or improving safety profiles. As research continues to uncover new applications and benefits, this compound is poised to play a crucial role in addressing global health challenges related to parasitic diseases and pest management.
625448-04-6 (5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a) 関連製品
- 1351594-55-2(N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide)
- 869079-54-9(7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione)
- 1806905-30-5(3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine)
- 1859831-77-8(5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane)
- 172349-10-9(5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride)
- 222412-75-1(4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide)
- 1807809-74-0(4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline)
- 2248316-41-6(2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid)
- 865591-09-9(N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2171302-88-6(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-4-carboxylic acid)



